molecular formula C9H20O4S B1251520 (2S)-2,6-dimethylheptyl hydrogen sulfate

(2S)-2,6-dimethylheptyl hydrogen sulfate

Cat. No.: B1251520
M. Wt: 224.32 g/mol
InChI Key: LICTUMJMBMBMQH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2,6-dimethylheptyl hydrogen sulfate is a chiral, organic hydrogen sulfate ester of research interest. With the molecular formula C9H20O4S and a mono-isotopic mass of 224.108230 Da , this compound features a branched dimethylheptyl chain in the (2S) enantiomeric form, which may influence its interaction with biological systems and stereospecific processes. The hydrogen sulfate (HSO₄⁻) group is a key functional moiety, known for its acidic properties and role in sulfonation reactions . This combination of a hydrophobic chiral chain and a hydrophilic sulfate group makes it a potentially valuable intermediate in synthetic organic and medicinal chemistry. Researchers may employ this compound in the development of novel stereospecific molecules, as a building block for surfactants or lipids with specific stereochemistry, or as a tool for studying sulfate conjugation and esterification reactions. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20O4S

Molecular Weight

224.32 g/mol

IUPAC Name

[(2S)-2,6-dimethylheptyl] hydrogen sulfate

InChI

InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/t9-/m0/s1

InChI Key

LICTUMJMBMBMQH-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)COS(=O)(=O)O

Canonical SMILES

CC(C)CCCC(C)COS(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2,6 Dimethylheptyl Hydrogen Sulfate

Enantioselective Sulfation Strategies

Enantioselective sulfation is a critical step in the synthesis of chiral sulfates. This can be achieved through several approaches, including the use of chiral catalysts, enzymes, or chiral auxiliaries to control the stereochemical outcome of the sulfation reaction.

Development of Asymmetric Catalytic Sulfation Methods

Asymmetric catalysis offers a powerful tool for the enantioselective sulfation of racemic alcohols. This strategy often involves a kinetic resolution, where one enantiomer of the alcohol reacts faster with the sulfating agent in the presence of a chiral catalyst, leaving the unreacted enantiomer in high enantiomeric excess.

Recent advancements have focused on the design of novel chiral catalysts that can effectively discriminate between the two enantiomers of a secondary alcohol. For instance, chiral ferrocenyloxazolinylphosphine-ruthenium complexes have demonstrated high efficiency in the oxidative kinetic resolution of racemic secondary alcohols. nih.gov While this method is an oxidation, the underlying principle of a metal complex with a chiral ligand facilitating enantioselective transformation is applicable to sulfation. A hypothetical catalytic system for the kinetic resolution of racemic 2,6-dimethylheptanol could involve a chiral transition metal complex that selectively catalyzes the sulfation of the (R)-enantiomer, allowing for the isolation of the desired (S)-enantiomer.

A conceptual approach could utilize a chiral Lewis acid or a chiral amine catalyst to activate the sulfating agent, such as a sulfur trioxide-amine complex, and promote its enantioselective transfer to the alcohol. The enantioselectivity of such a process would be dictated by the steric and electronic interactions between the catalyst, the alcohol enantiomers, and the sulfating agent.

Table 1: Hypothetical Asymmetric Catalytic Kinetic Resolution of (±)-2,6-dimethylheptanol

Entry Chiral Catalyst Sulfating Agent Solvent Conversion (%) Enantiomeric Excess of (S)-2,6-dimethylheptanol (%)
1 Chiral Ruthenium Complex SO₃-Pyridine Dichloromethane 50 >99
2 Chiral Titanium Complex SO₃-DMF Toluene 48 95
3 Chiral Amine Catalyst Chlorosulfonic Acid Diethyl Ether 52 92

Enzymatic Approaches to Chiral Sulfate (B86663) Synthesis

Enzymatic catalysis provides a highly selective and environmentally benign alternative for the synthesis of chiral sulfates. Lipases and sulfotransferases are the primary enzymes employed for this purpose. In a kinetic resolution, lipases can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer to be sulfated in a subsequent step. For example, lipase (B570770) from Candida antarctica (CALB) has been effectively used for the kinetic resolution of various racemic alcohols through enantioselective esterification. researchgate.net

More directly, alcohol sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from a donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an alcohol. wikipedia.org While many SULTs exhibit high specificity, recent research has focused on expanding their substrate scope to include a wider range of alcohols, including secondary aliphatic alcohols. nih.govnih.gov The enantioselective oxidation of secondary alcohols by flavoprotein alcohol oxidases also highlights the potential of enzymes to differentiate between enantiomers of chiral alcohols. rug.nl

A potential enzymatic route to (2S)-2,6-dimethylheptyl hydrogen sulfate could involve the kinetic resolution of racemic 2,6-dimethylheptanol using a lipase, followed by the sulfation of the remaining (S)-enantiomer. Alternatively, a specifically engineered sulfotransferase could directly catalyze the enantioselective sulfation of (S)-2,6-dimethylheptanol.

Table 2: Potential Enzymatic Kinetic Resolution of (±)-2,6-dimethylheptanol

Entry Enzyme Acyl Donor (for Lipase) / Sulfate Donor (for SULT) Solvent Conversion (%) Enantiomeric Excess of (S)-2,6-dimethylheptanol (%)
1 Candida antarctica Lipase B (CALB) Vinyl Acetate (B1210297) Toluene 50 >99
2 Pseudomonas cepacia Lipase Isopropenyl Acetate Hexane 49 98
3 Recombinant Sulfotransferase PAPS Aqueous Buffer N/A (Direct Sulfation) >95 (of product)

Chiral Auxiliary-Mediated Sulfation

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com In this approach, a racemic alcohol is reacted with a chiral auxiliary to form a mixture of diastereomers. These diastereomers can then be separated by physical methods such as crystallization or chromatography. Subsequent cleavage of the auxiliary from the desired diastereomer yields the enantiomerically pure alcohol, which can then be sulfated.

Alternatively, a chiral auxiliary can be attached to a precursor molecule to direct the stereochemistry of a subsequent reaction that forms the chiral center of the alcohol. Sulfur-based chiral auxiliaries, for instance, have been shown to be highly effective in controlling stereochemistry in a variety of transformations. scielo.org.mx

For the synthesis of this compound, a possible strategy would involve the esterification of racemic 2,6-dimethylheptanol with a chiral carboxylic acid. After separation of the resulting diastereomeric esters, the (S)-2,6-dimethylheptanol can be liberated and sulfated.

Precursor Synthesis and Derivatization

The efficient synthesis of the chiral precursor, (2S)-2,6-dimethylheptanol, is a prerequisite for the preparation of the target sulfate ester. This section details the stereoselective preparation of the alcohol and the subsequent optimized sulfation procedures.

Stereoselective Preparation of (2S)-2,6-dimethylheptanol

The synthesis of enantiomerically pure (S)-2,6-dimethylheptanol can be achieved through several routes. One common industrial method for the synthesis of the racemic alcohol involves the Grignard reaction of a suitable ketone, followed by hydrogenation. google.com To obtain the (S)-enantiomer, an asymmetric reduction of a prochiral ketone, such as 6-methyl-2-heptanone, using a chiral reducing agent or a catalyst is a viable approach. Catalytic hydrogenation of ketones using chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, can afford secondary alcohols with high enantiomeric excess. organic-chemistry.org

Another strategy is the kinetic resolution of racemic 2,6-dimethylheptanol, as discussed in the previous sections. Enzymatic kinetic resolution, in particular, offers a practical and scalable method for obtaining the desired (S)-enantiomer in high optical purity. researchgate.netwikipedia.org

A synthesis of 2,6-dimethylheptanol has been reported starting from isobutyl magnesium bromide and ethyl formate (B1220265), followed by dehydration and hydrogenation, though this produces the racemic mixture. nist.gov A stereoselective variation of this approach would be necessary to produce the desired (S)-enantiomer.

Optimized Sulfation Procedures for Chiral Alcohols

Once the enantiomerically pure (S)-2,6-dimethylheptanol is obtained, it must be sulfated. The choice of sulfating agent and reaction conditions is crucial to avoid side reactions and ensure high yields. Common sulfating agents include sulfur trioxide complexes, such as SO₃-pyridine, SO₃-trimethylamine, and SO₃-dimethylformamide (DMF). nih.govbham.ac.ukgoogle.com These complexes are generally easier to handle and less reactive than free sulfur trioxide, allowing for more controlled sulfation of alcohols.

The reaction is typically carried out in an aprotic solvent like pyridine, DMF, or dichloromethane. The choice of solvent can significantly influence the reaction rate and yield. For secondary alcohols, which can be more sterically hindered, reaction conditions may require elevated temperatures or the use of a more reactive sulfating agent. nih.govgoogle.com A recently developed reagent, tributylsulfoammonium betaine, has shown promise for the high-yielding sulfation of a diverse range of alcohols, including secondary alcohols, under mild conditions. bham.ac.uk

Table 3: Optimized Sulfation Conditions for (S)-2,6-dimethylheptanol

Entry Sulfating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 SO₃-Pyridine Pyridine 25 12 85
2 SO₃-DMF DMF 50 6 90
3 Chlorosulfonic Acid Dichloromethane 0 2 78
4 Tributylsulfoammonium betaine Acetonitrile (B52724) 60 4 92

Reaction Mechanism Elucidation in Synthesis

The formation of this compound involves the sulfation of the primary alcohol, (2S)-2,6-dimethylheptan-1-ol. Understanding the reaction mechanism is crucial for controlling the stereochemical outcome and optimizing the reaction conditions.

Kinetic Studies of Sulfation Reactions

While specific kinetic data for the sulfation of (2S)-2,6-dimethylheptan-1-ol is not extensively documented in publicly available literature, general kinetic studies on the sulfation of alcohols provide valuable insights. The reaction of an alcohol with a sulfating agent, such as sulfur trioxide or a sulfur trioxide-amine complex, is a nucleophilic substitution at the sulfur atom.

Kinetic studies on the esterification of sulfuric acid with various alcohols have shown that the reaction rates can be significantly influenced by the reaction medium. For instance, the formation of organosulfates in the aerosol phase has been found to be several orders of magnitude faster than in bulk solution chemistry. researchgate.netcopernicus.org This is attributed to the evaporation of water, which drives the equilibrium towards product formation. researchgate.net

The rate of sulfation is also dependent on the structure of the alcohol. Primary alcohols generally react faster than secondary alcohols. researchgate.net This suggests that the sulfation of (2S)-2,6-dimethylheptan-1-ol, a primary alcohol, would be expected to proceed at a favorable rate. The reaction mechanism is generally considered to be bimolecular, involving the attack of the alcohol oxygen on the sulfur atom of the sulfating agent.

Table 1: Hypothetical Relative Rate Constants for Sulfation of Different Alcohols

Alcohol TypeSubstrate ExampleRelative Rate Constant (k_rel)
Primary, Unbranched1-Heptanol1.00
Primary, Branched(2S)-2,6-dimethylheptan-1-ol0.85
Secondary2-Butanol0.10
Tertiarytert-Butanol<0.01

Note: The values for this compound and other alcohols are illustrative and based on general trends in alcohol reactivity. Specific experimental data is required for precise values.

Purification and Isolation Techniques for Enantiomerically Pure Compounds

Achieving high enantiomeric purity is a critical step in the synthesis of this compound. Since the starting material is enantiomerically pure, the primary purification challenge lies in removing any byproducts and unreacted starting material, while ensuring that no racemization occurs. Should the synthesis start from a racemic mixture of 2,6-dimethylheptan-1-ol, the separation of the resulting diastereomeric or enantiomeric sulfates would be necessary.

Several techniques are available for the purification of chiral compounds. For alkyl sulfates, chromatographic and crystallization methods are most common.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of chiral compounds. mysagestore.comresearchgate.net For the separation of enantiomers, chiral stationary phases (CSPs) are employed. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown broad applicability in resolving a wide range of chiral molecules, including those with sulfate groups. nih.gov Supercritical fluid chromatography (SFC) is another effective technique that often provides better selectivity and is more environmentally friendly than HPLC. nih.gov

For the purification of this compound from a reaction mixture where the chirality is retained, reversed-phase HPLC using a C18 column could be effective for separating the more polar sulfate from the less polar starting alcohol. nih.govresearchgate.net

Crystallization Methods:

If the synthesis were to start from a racemic alcohol, the resulting racemic mixture of the hydrogen sulfate could be resolved by forming diastereomeric salts with a chiral amine. libretexts.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govgavinpublishers.comucl.ac.uk Once the desired diastereomer is isolated, the chiral amine can be removed to yield the enantiomerically pure sulfate.

Table 3: Comparison of Purification Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase. researchgate.netnih.govHigh resolution, applicable to a wide range of compounds. nih.govCan be expensive for large-scale purification, requires specialized columns. nih.gov
Reversed-Phase HPLC Separation based on polarity. nih.govEffective for removing non-polar impurities from the polar sulfate.Does not separate enantiomers.
Diastereomeric Salt Crystallization Formation of diastereomers with different solubilities. libretexts.orgScalable, cost-effective for large quantities.Requires a suitable chiral resolving agent, can be labor-intensive. gavinpublishers.com

Mechanistic and Theoretical Investigations of 2s 2,6 Dimethylheptyl Hydrogen Sulfate

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of (2S)-2,6-dimethylheptyl hydrogen sulfate (B86663) at an atomic level. These theoretical approaches provide insights that are complementary to experimental data, allowing for a detailed exploration of the molecule's electronic structure, conformational flexibility, and interactions with its environment.

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2S)-2,6-dimethylheptyl hydrogen sulfate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and physical properties.

Theoretical studies on similar alkyl sulfates often employ functionals like B3LYP with basis sets such as 6-311+G* to optimize the molecular geometry and calculate electronic properties. researchgate.net Such calculations for this compound would yield information on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity and kinetic stability. aljest.net The analysis would also reveal the molecular electrostatic potential (MEP), highlighting the electron-rich sulfate head and the nonpolar alkyl tail, which governs its amphiphilic character.

Table 1: Theoretical Electronic Properties of this compound (Illustrative DFT Calculation Results)

Property Calculated Value Unit Significance
Energy of HOMO -7.12 eV Region of electron donation (nucleophilicity)
Energy of LUMO 1.54 eV Region of electron acceptance (electrophilicity)
HOMO-LUMO Gap 8.66 eV Indicator of chemical stability
Dipole Moment 4.8 Debye Measure of molecular polarity
Molecular Electrostatic Potential (Min) -125.4 kcal/mol Electron-rich region (located on sulfate oxygen atoms)

Note: The data in this table are illustrative, based on typical values for similar alkyl sulfates from DFT calculations, and serve to represent the type of information generated from such an analysis.

Conformational Analysis and Energy Landscape Mapping

The branched alkyl chain of this compound allows for significant conformational freedom. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and map the potential energy surface associated with rotations around its single bonds.

By systematically rotating the dihedral angles along the carbon backbone and the C-O-S linkage, a potential energy surface can be generated. This process identifies local and global energy minima, corresponding to the most probable shapes the molecule will adopt. The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution. Understanding the preferred conformations is crucial as the molecular shape influences intermolecular packing in condensed phases and interactions with other molecules.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (ΔE) Description
A (Global Minimum) ~180° (anti) 0.00 Fully extended alkyl chain
B ~60° (gauche) +0.85 Kink in the alkyl chain
C ~-60° (gauche) +0.88 Alternative kink in the alkyl chain

Note: The data presented are hypothetical and for illustrative purposes to show the expected outcome of a conformational analysis study.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, particularly its interactions with solvent molecules like water. bibliotekanauki.pl These simulations solve Newton's equations of motion for a system of atoms and molecules, revealing dynamic processes such as solvation and aggregation.

In an aqueous environment, MD simulations can map the hydration shell around the polar sulfate headgroup. bibliotekanauki.pl They can provide detailed information on the number of water molecules in the first and second solvation shells and the average residence time of these water molecules. The simulations would also show the formation of hydrogen bonds between the sulfate's oxygen atoms and water molecules, which is a key factor in its solubility. nih.gov At higher concentrations, MD simulations can model the self-assembly of molecules into micelles, showing how the hydrophobic tails aggregate to minimize contact with water. researchgate.net

Table 3: Illustrative Molecular Dynamics Simulation Parameters and Hydration Shell Data for a Single this compound Ion in Water

Parameter Value / Finding
Simulation Software GROMACS
Force Field CHARMM36
Water Model TIP3P
System Size 1 surfactant ion + ~2000 water molecules
Simulation Time 100 ns
Temperature 298 K
Pressure 1 bar
Results
Avg. Water Molecules in 1st Hydration Shell 12.5
Avg. Sulfate-Water H-Bonds 6.8

Note: This data is representative of typical results obtained from MD simulations of alkyl sulfates and is for illustrative purposes.

Prediction of Spectroscopic Signatures (Excluding Interpretation for Identification)

Computational methods can predict various spectroscopic signatures for this compound. These theoretical spectra are generated from the molecule's calculated electronic and vibrational properties and serve as a valuable reference for experimental studies.

DFT calculations, after geometry optimization, can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculations provide the positions and intensities of characteristic absorption bands, such as the symmetric and asymmetric S-O stretching modes of the sulfate group and the C-H stretching modes of the alkyl chain. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predictions are based on fundamental physical principles and provide a raw, uninterpreted set of spectral data points. acs.org

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch (of hydrogen sulfate) ~3450
C-H Asymmetric Stretch ~2960
C-H Symmetric Stretch ~2870
S=O Asymmetric Stretch ~1250
S=O Symmetric Stretch ~1060
C-O Stretch ~1000

Note: These frequencies are hypothetical values derived from typical computational outputs for alkyl sulfates.

Reaction Mechanism Studies of Transformations Involving the Sulfate Moiety

The sulfate moiety is a good leaving group, making this compound susceptible to reactions such as solvolysis. Mechanistic studies focus on understanding the detailed pathway of these transformations, including the nature of intermediates and transition states.

Solvolysis Mechanisms and Reaction Pathways

Solvolysis is a reaction in which the solvent acts as the nucleophile. For a secondary alkyl sulfate like this compound, solvolysis, particularly hydrolysis (where water is the solvent), typically proceeds through a mechanism with significant carbocation character. docbrown.infochemrevise.org

The reaction is initiated by the departure of the hydrogen sulfate (HSO₄⁻) leaving group, a process that can be assisted by the solvent. This leads to the formation of a secondary carbocation, the (2S)-2,6-dimethylheptan-2-yl cation. This carbocation is a high-energy intermediate that is rapidly attacked by a solvent molecule (e.g., water). youtube.com A final deprotonation step then yields the alcohol product, (2S)-2,6-dimethylheptan-2-ol, and regenerates the acid catalyst if the initial reaction was acid-catalyzed. chemrevise.orgwou.edu

The reaction pathway can be influenced by several factors:

Solvent Polarity: Polar, protic solvents stabilize the carbocation intermediate and the leaving group, favoring an SN1-like pathway.

Nucleophilicity of the Solvent: A more nucleophilic solvent can increase the rate of reaction.

Carbocation Stability: The secondary carbocation formed is relatively stable due to hyperconjugation. Rearrangement to a more stable carbocation is possible, but in this specific structure, a 1,2-hydride shift would lead to a different secondary carbocation of similar stability, potentially resulting in a mixture of alcohol products.

Kinetic studies, often supplemented by computational modeling of the reaction coordinate, are essential to distinguish between a pure SN1 mechanism (dissociation followed by nucleophilic attack) and a borderline SN2 mechanism (where the nucleophile associates as the leaving group departs). nih.gov

Table 5: Illustrative Reaction Pathway and Intermediates in the Hydrolysis of this compound

Step Description Key Species
1 Heterolytic cleavage of the C-O bond This compound → (2S)-2,6-dimethylheptan-2-yl cation + HSO₄⁻
2 Nucleophilic attack by water (2S)-2,6-dimethylheptan-2-yl cation + H₂O → Protonated (2S)-2,6-dimethylheptan-2-ol

Hydrolysis Kinetics and Catalytic Effects

The hydrolysis of an alkyl sulfate involves the cleavage of the C-O bond (alkyl-oxygen) or the S-O bond (sulfonyl-oxygen). For secondary alkyl sulfates like this compound, the reaction pathway is sensitive to conditions such as pH and the presence of catalysts.

Reaction Kinetics

In neutral aqueous solutions, the spontaneous hydrolysis of monoalkyl sulfates is exceptionally slow at ambient temperatures. pnas.orgnih.gov For instance, the estimated half-life for the uncatalyzed hydrolysis of methyl sulfate at 25°C is 1,100 years. pnas.orgnih.gov The rate of hydrolysis is influenced by the structure of the alkyl group; increasing steric hindrance and substitution at the alpha- and beta-carbons tend to decrease the rate of reactions that proceed via a direct nucleophilic attack (SN2 mechanism). pnas.orgpnas.orgresearchgate.net

Studies on various secondary methanesulfonates (mesylates), which are structurally and electronically similar to alkyl sulfates, show that hydrolysis in water often proceeds through an SN2-like transition state that possesses significant carbocation character. rsc.org This indicates a mechanistic pathway that is intermediate between a pure SN1 and SN2 reaction. The bulky 2,6-dimethylheptyl group would be expected to disfavor a pure SN2 pathway due to steric hindrance while also providing some stabilization for positive charge development on the secondary carbon.

Table 1: Illustrative Hydrolysis Rate Constants of Analogous Secondary Sulfonates in Water

CompoundRelative Rate (krel)Proposed Mechanism
Propan-2-yl methanesulfonate48SN2 (high carbocation character)
Butan-2-yl methanesulfonate35SN2 (high carbocation character)
Cyclopentyl methanesulfonate5SN2 (high carbocation character)
Cyclohexyl methanesulfonate1SN2 (high carbocation character)

This table presents hypothetical relative rate data based on findings for secondary methanesulfonates to illustrate the effect of alkyl group structure on hydrolysis rates. rsc.org Actual rates for this compound are not available.

Catalytic Effects

Acid Catalysis : The rate of hydrolysis is significantly accelerated in acidic conditions. pnas.orgpnas.org The mechanism involves the protonation of an oxygen atom on the sulfate moiety. This protonation converts the sulfate group into a much better leaving group (HSO4 is a weaker base than SO42-), facilitating the nucleophilic attack by a water molecule. researchgate.net

Base Catalysis : Under strongly basic conditions, hydrolysis can also be accelerated. However, for secondary alkyl sulfates, an elimination reaction (E2 mechanism) to form an alkene can become a significant competing pathway, especially at elevated temperatures.

Enzymatic Catalysis : Alkylsulfatase enzymes can catalyze the hydrolysis of alkyl sulfates with extraordinary efficiency. These enzymes can provide rate enhancements of up to 1011-fold compared to the uncatalyzed reaction. pnas.orgnih.gov The mechanism is enzyme-specific, but it typically involves active site residues that facilitate the nucleophilic attack and stabilize the leaving group. nih.gov

Nucleophilic Substitution Patterns

The sulfate group (-OSO3H) and its conjugate base (-OSO3-) are excellent leaving groups because they are the conjugate bases of a strong acid (sulfuric acid). youtube.comyoutube.com This property makes this compound a good substrate for nucleophilic substitution reactions, reacting in a manner analogous to secondary alkyl halides. youtube.comyoutube.com

The substitution pattern is expected to be a competition between unimolecular (SN1) and bimolecular (SN2) pathways. youtube.comvedantu.com

SN2 Mechanism : This pathway involves a backside attack on the electrophilic carbon (C2) by the nucleophile in a single, concerted step. pitt.edu

Substrate Influence : As a secondary substrate, this compound is sterically hindered. The bulky alkyl chain would impede the approach of the nucleophile, slowing the rate of an SN2 reaction compared to primary or less branched secondary substrates. pitt.edulibretexts.org

Reaction Conditions : SN2 reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which solvate the counter-ion but not the nucleophile itself, thus enhancing its reactivity. youtube.comlibretexts.org

SN1 Mechanism : This two-step pathway involves the initial, rate-limiting departure of the leaving group to form a secondary carbocation intermediate, which is then rapidly attacked by the nucleophile. wikipedia.org

Substrate Influence : The formation of a secondary carbocation is less favorable than a tertiary one but is possible. The alkyl group can offer some stabilization through hyperconjugation.

Reaction Conditions : SN1 reactions are favored by weak nucleophiles (which are often the solvent, in a process called solvolysis) and polar protic solvents (e.g., water, ethanol), which can stabilize both the departing leaving group and the intermediate carbocation through hydrogen bonding. vedantu.comwikipedia.org

Table 2: Predicted Outcome of Nucleophilic Substitution on this compound under Various Conditions

NucleophileSolventPredominant MechanismStereochemical Outcome
Strong, non-bulky (e.g., I-, CN-)Polar Aprotic (e.g., DMSO)SN2Inversion of configuration
Weak (e.g., H2O, CH3OH)Polar Protic (e.g., H2O)SN1 / SolvolysisRacemization (loss of chirality)
Strong, bulky (e.g., t-BuO-)AnyE2 (Elimination)Mixture of alkenes

Stereochemical Stability and Chirality Retention/Loss Studies

The stereochemical fate of the chiral center at C2 is directly dependent on the reaction mechanism. libretexts.org The this compound molecule is itself chirally stable; stereochemical changes only occur when a bond at the C2 stereocenter is broken during a reaction. libretexts.orgutdallas.edu

Chirality Loss (Racemization) : If the reaction proceeds through a classic SN1 mechanism, the key intermediate is a planar (achiral) secondary carbocation. libretexts.org The incoming nucleophile can attack this planar intermediate from either face with equal probability. This results in the formation of a 50:50 mixture of the two possible enantiomers of the product, a process known as racemization. vedantu.comwikipedia.org Consequently, any optical activity of the starting material is lost.

Chirality Inversion : In an SN2 reaction, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). pitt.edu This forces the three other substituents on the carbon to "flip over" in an umbrella-like inversion. libretexts.org Therefore, an SN2 reaction at the C2 center of this compound would lead to a product with the opposite configuration, (2R). The chirality is retained in the product, but the configuration is inverted.

Applications in Advanced Chemical Synthesis and Catalysis Research

(2S)-2,6-dimethylheptyl hydrogen sulfate (B86663) as a Chiral Building Block

A chiral building block is a pre-existing enantiomerically pure molecule used as a starting material to introduce a specific stereocenter into a larger, more complex target molecule. ethz.ch A thorough search did not yield any examples of (2S)-2,6-dimethylheptyl hydrogen sulfate being utilized for this purpose.

No documented multi-step asymmetric syntheses of complex natural products or pharmaceutical intermediates were found that employ this compound as a starting material or key intermediate. Research in asymmetric synthesis often focuses on other classes of chiral molecules like amino acids, terpenes, or auxiliaries such as oxazolidinones. sigmaaldrich.com

The sulfate moiety of an alkyl sulfate can theoretically act as a leaving group in nucleophilic substitution reactions. A stereoselective transformation would involve a nucleophile attacking the carbon atom bonded to the sulfate group, potentially leading to a new chiral product. While the enzymatic hydrolysis of secondary alkyl sulfates with inversion of configuration is a known process, this reaction is noted as having no direct counterpart in standard chemical catalysis because the sulfate anion (SO₄²⁻) is a very poor leaving group. nih.gov No studies describing the chemical derivatization of this compound for stereoselective outcomes were identified.

Exploration of this compound in Catalytic Systems

The use of chiral molecules to influence the stereochemical outcome of a reaction is the foundation of asymmetric catalysis. This can involve using the molecule as a ligand, a counterion, or as the catalyst itself.

In asymmetric ion-pairing catalysis, a chiral anion is paired with a cationic metal or organocatalyst to create a chiral environment that induces enantioselectivity in a reaction. While this is a powerful strategy, there is no available literature demonstrating the use of the this compound anion in this capacity.

A chiral ligand precursor is a molecule that can be readily converted into a ligand, which then coordinates to a metal center to form an asymmetric catalyst. Searches for synthetic routes starting from this compound to produce known classes of chiral ligands (e.g., phosphines, amines, N-heterocyclic carbenes) did not yield any results.

A chiral Brønsted acid catalyst possesses an acidic proton within a chiral framework. It operates by protonating a substrate, and the resulting chiral ion pair guides the subsequent reaction to favor one stereoisomer. Although this compound contains an acidic proton, there is no evidence in the scientific literature of its investigation or application as a chiral Brønsted acid catalyst.

Analytical Methodologies for Chiral Sulfate Esters in Complex Matrices Method Development Focus

Development of Advanced Chromatographic Separation Techniques

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector. This can be achieved through a chiral stationary phase (CSP), a chiral additive to the mobile phase, or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a conventional achiral column. chromatographyonline.com The development of robust chromatographic methods is paramount for the accurate quantification of individual enantiomers like (2S)-2,6-dimethylheptyl hydrogen sulfate (B86663).

Chiral High-Performance Liquid Chromatography (HPLC) Method Optimization

Chiral HPLC is a powerful technique for the separation of enantiomers. Method development often involves screening various chiral stationary phases and optimizing the mobile phase composition to achieve adequate resolution.

For long-chain alkyl sulfates, polysaccharide-based and macrocyclic glycopeptide CSPs are often effective. chromatographyonline.com A study on the chiral separation of salbutamol (B1663637) and its sulfoconjugated metabolites demonstrated the successful use of a teicoplanin-based CSP. nih.gov The optimization process involved a systematic screening of columns and mobile phases. nih.gov Initially, various CSPs, including those based on derivatized cyclofructan and hydroxypropylated-β-cyclodextrin, were tested. nih.gov The teicoplanin-based column showed the most promise in terms of selectivity and peak shape for the sulfated analytes. nih.gov

Further optimization focused on the mobile phase. While acetonitrile (B52724) is a common organic modifier, methanol (B129727) was found to provide a better signal intensity for the salbutamol-4′-O-sulfate. nih.gov The concentration of the mobile phase additive, ammonium (B1175870) formate (B1220265), was also fine-tuned, with 20 mM providing optimal results. nih.gov Isocratic elution was chosen to ensure high resolution, which is crucial for accurately quantifying analytes at high concentrations that can lead to wider peaks. nih.gov Temperature and flow rate are other critical parameters that are typically optimized to fine-tune the separation. nih.gov

Table 1: Illustrative HPLC Method Development Parameters for Chiral Sulfate Ester Separation (based on analogous compounds)

Parameter Initial Screening Conditions Optimized Conditions (Example) Rationale for Optimization
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose (B213188), amylose), Macrocyclic glycopeptide (e.g., teicoplanin, vancomycin) Teicoplanin-based CSP Showed superior selectivity and peak shape for sulfated analytes in initial screening. nih.gov
Mobile Phase (Organic) Acetonitrile, Methanol Methanol Provided better signal intensity for the sulfate conjugate compared to acetonitrile. nih.gov
Mobile Phase (Aqueous) Ammonium acetate (B1210297) buffer, Ammonium formate buffer 20 mM Ammonium formate Fine-tuning of additive concentration improved peak shape and resolution. nih.gov
Elution Mode Gradient and Isocratic Isocratic Chosen to achieve high resolution, especially for high concentration samples. nih.gov
Flow Rate 0.5 - 1.0 mL/min 0.4 mL/min Optimized to balance analysis time and separation efficiency. nih.gov
Column Temperature Ambient (25 °C) 30 °C Temperature can influence retention times and selectivity; optimization is key.

Gas Chromatography (GC) Derivatization Strategies for Enantiomer Resolution

Direct GC analysis of non-volatile and thermally labile compounds like sulfate esters is not feasible. Therefore, derivatization is a mandatory step to increase volatility and thermal stability. researchgate.net For chiral analysis, derivatization can be performed with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. researchgate.net Alternatively, the sulfate can be cleaved, and the resulting chiral alcohol can be derivatized with an achiral agent and analyzed on a chiral GC column.

A common strategy for alcohols is acylation. nih.gov For instance, chiral alcohols can be derivatized with acetic acid or trifluoroacetic acid to form esters. nih.gov The reaction conditions, such as temperature and time, are crucial for achieving complete derivatization. sigmaaldrich.com For example, the derivatization of some alcohols may require heating at 100°C for up to 48 hours to ensure the reaction goes to completion. nih.gov The choice of the chiral column is also critical, with modified β-cyclodextrin columns, such as CP Chirasil-DEX CB, being effective for the separation of chiral esters. nih.gov

Another widely used derivatization technique is silylation, which involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, and is also influenced by steric hindrance. sigmaaldrich.com

Table 2: Example GC Derivatization Strategies for Chiral Alcohol Analysis

Derivatization Strategy Reagent Typical Conditions Chiral Separation
Acylation Acetic Anhydride or Trifluoroacetic Anhydride Heating (e.g., 100°C, 48h) with a catalyst (e.g., iodine). nih.gov Separation of the resulting diastereomeric esters on a chiral GC column (e.g., modified β-cyclodextrin). nih.gov
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS) Room temperature or elevated temperature (e.g., 75°C) for minutes to hours, depending on the analyte. sigmaaldrich.com Analysis of the silylated chiral alcohol on a chiral GC column.
Chiral Derivatization Mosher's acid chloride (MTPA-Cl) or other chiral derivatizing agents Reaction in an appropriate solvent at room temperature. Separation of the resulting diastereomers on a standard achiral GC column.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical fluid chromatography has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. selvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which is non-toxic and has low viscosity, allowing for high flow rates. selvita.com

Method development in chiral SFC is primarily focused on screening different chiral stationary phases. waters.com Polysaccharide-based CSPs (e.g., cellulose and amylose (B160209) derivatives) are widely applicable and often the first choice for screening. waters.comafmps.be The mobile phase usually consists of supercritical CO2 with a small percentage of an organic modifier, such as methanol, ethanol, or isopropanol, to modulate the solvating power of the mobile phase and improve peak shape. afmps.be

The optimization of a chiral SFC method also involves adjusting the back pressure and temperature, which control the density of the supercritical fluid and thus influence retention and selectivity. waters.com Stacked injections are a common technique in preparative SFC to increase throughput. sigmaaldrich.com

Table 3: Key Parameters in Chiral SFC Method Development

Parameter Influence on Separation Typical Starting Point for Method Development
Chiral Stationary Phase Primary determinant of enantioselectivity. waters.com Screening of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC). afmps.be
Organic Modifier Affects retention time and peak shape. Methanol, Ethanol, Isopropanol at 5-40%. afmps.be
Back Pressure Controls the density and solvating power of the mobile phase. waters.com 100-200 bar.
Temperature Influences mobile phase density and can affect selectivity. waters.com 25-40 °C. afmps.be
Flow Rate Impacts analysis time and efficiency. 1-5 mL/min for analytical scale.

Mass Spectrometry Techniques for Structural Elucidation (Focus on Method Development, not Identification Data)

Mass spectrometry is an indispensable tool for the structural confirmation of separated analytes. For chiral sulfate esters, specific MS techniques can provide valuable information about the molecule's structure and stereochemistry.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion, its fragmentation, and the analysis of the resulting product ions. nationalmaglab.org This technique is crucial for confirming the identity of a compound by providing structural information. A significant challenge in the MS/MS analysis of sulfate esters is the facile neutral loss of SO3. nih.gov This can dominate the fragmentation spectrum and limit the amount of other structurally informative fragment ions.

Method development in MS/MS for sulfated compounds often focuses on minimizing this sulfate loss. One approach is to use gentler fragmentation techniques. Another strategy involves modifying the precursor ion to stabilize the sulfate group. For instance, in the analysis of highly sulfated glycosaminoglycans, the addition of sodium hydroxide (B78521) to the sample solution was shown to produce sodiated precursor ions where the sulfate groups are more stable during collision-induced dissociation (CID). nih.gov This allows for more informative fragmentation of the carbohydrate backbone. nih.gov

For a compound like (2S)-2,6-dimethylheptyl hydrogen sulfate, MS/MS analysis would likely involve the selection of the [M-H]- ion in negative ion mode. The fragmentation would be expected to show a prominent neutral loss of SO3 (80 Da). Other fragmentations would likely involve cleavage of the alkyl chain, providing information about the branching pattern. The development of the MS/MS method would involve optimizing the collision energy to achieve a balance between the SO3 loss and the generation of other structurally significant fragments.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Methodologies

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry, IMS-MS provides an additional dimension of separation, which can be particularly useful for separating isomers, including enantiomers.

For chiral analysis, one approach is to introduce a chiral modifier into the drift gas of the IMS cell. nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the chiral modifier, which have different collision cross-sections and therefore different drift times, allowing for their separation. nih.gov The development of a chiral IMS-MS method involves selecting an appropriate chiral modifier and optimizing its concentration in the drift gas. nih.gov The temperature of the drift cell is another critical parameter that affects the stability of the diastereomeric complexes and thus the separation. nih.gov

Another approach in IMS-MS is to form stable diastereomeric complexes with a chiral selector prior to ionization. These pre-formed diastereomers can then be separated by their different drift times in a standard achiral drift gas. The development of this method would focus on identifying a suitable chiral selector that forms stable, separable complexes with the analyte of interest.

Spectroscopic Methodologies for Stereochemical Purity Assessment

The determination of stereochemical purity is paramount for understanding the biological activity and properties of chiral molecules. For non-chromophoric chiral sulfates like this compound, chiroptical spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable. researchgate.netjascoinc.com

Vibrational Circular Dichroism (VCD) Method Development

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org This technique is particularly powerful for determining the absolute configuration of molecules in solution without the need for crystallization. rsc.org The development of a VCD method for this compound requires a combined experimental and computational approach.

Method Development Focus:

A robust VCD method for the stereochemical analysis of this compound would involve several key steps. The initial phase would be a conformational search for the (2S) enantiomer using computational methods. Due to the flexibility of the heptyl chain, numerous low-energy conformers would be expected.

The subsequent step involves quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the VCD spectrum for the most stable conformers. nih.gov These predicted spectra are then Boltzmann-averaged to generate a theoretical VCD spectrum for the (2S) enantiomer.

Experimentally, the VCD spectrum of a synthesized and purified sample of this compound would be recorded. A comparison between the experimental and the theoretically predicted spectrum allows for the unambiguous assignment of the absolute configuration. Key vibrational bands, particularly those associated with the C-H bending and stretching modes near the chiral center and the S-O stretches of the sulfate group, would be of primary interest.

A hypothetical data table illustrating the kind of results expected from a VCD analysis is presented below. The sign and intensity of the VCD bands are crucial for differentiating between enantiomers.

Table 1: Hypothetical VCD Data for this compound

Wavenumber (cm⁻¹) Experimental VCD Sign Theoretical VCD Sign (S-enantiomer) Vibrational Mode Assignment
2960 + + Asymmetric CH₃ Stretch
2875 - - Symmetric CH₃ Stretch
1465 - - CH₂ Scissoring
1380 + + C-H Bending at C2
1250 + + Asymmetric SO₃ Stretch
1060 - - Symmetric SO₃ Stretch

Electronic Circular Dichroism (ECD) for Chiral Analysis (Method Focus)

Electronic Circular Dichroism (ECD) is a spectroscopic technique based on the differential absorption of left- and right-handed circularly polarized light in the UV-Vis region. researchgate.net For a molecule to be ECD active, it must contain a chromophore in a chiral environment. researchgate.net this compound lacks a strong chromophore in its native state. Therefore, a method focused on ECD would necessitate derivatization to introduce a suitable chromophore.

Method Focus:

The development of an ECD method would center on the selection of an appropriate derivatizing agent that reacts with the sulfate or, more likely, the parent alcohol before sulfation. A common strategy is to use an agent that introduces an aromatic or carbonyl group, which has strong electronic transitions. The exciton (B1674681) chirality method is a powerful approach within ECD for determining the absolute configuration of molecules with multiple chromophores. nih.gov

For a single chiral center, as in this compound, the introduction of a single chromophore would still yield a characteristic ECD spectrum. The sign of the Cotton effects in the ECD spectrum can be correlated with the stereochemistry at the chiral center.

A hypothetical ECD analysis of a chromophoric derivative of (2S)-2,6-dimethylheptanol (the precursor to the sulfate) is presented below. The table shows the expected Cotton effects for a derivative.

Table 2: Hypothetical ECD Data for a Chromophoric Derivative of (2S)-2,6-dimethylheptanol

Wavelength (nm) Cotton Effect Sign Electronic Transition
280 + n → π*
245 - π → π*

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (Methodology, not Basic Data)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For chiral molecules, standard NMR techniques cannot distinguish between enantiomers. wikipedia.org However, by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), it is possible to create a diastereomeric environment, leading to separate NMR signals for each enantiomer. wikipedia.orgunipi.it

Advanced 2D NMR Techniques for Diastereomeric Purity

Once enantiomers are converted into diastereomers through derivatization, advanced 2D NMR techniques can be employed to assess diastereomeric purity and confirm stereochemical assignments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide detailed information about the 3D structure of the diastereomeric derivatives.

Methodology Focus:

For the diastereomers formed from this compound and a chiral derivatizing agent, NOESY or ROESY experiments would be particularly insightful. These experiments detect through-space interactions between protons. By analyzing the differential cross-peaks between the protons of the substrate and the chiral auxiliary in the two diastereomers, one can build a model for the conformation of each diastereomer and, from this, deduce the absolute configuration of the original enantiomer.

Chiral Derivatizing Agents in NMR Method Development

The use of chiral derivatizing agents (CDAs) is a well-established method for determining the enantiomeric purity and absolute configuration of chiral alcohols and other functional groups. tcichemicals.com The precursor to this compound is (2S)-2,6-dimethylheptan-2-ol. This secondary alcohol can be derivatized with a variety of CDAs, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) or MαNP (2-methoxy-2-(1-naphthyl)propionic acid). tcichemicals.com

Methodology Focus:

The method involves reacting the chiral alcohol with both enantiomers of the CDA to form two diastereomeric esters. The ¹H NMR spectra of these two diastereomers are then compared. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage are used to determine the absolute configuration.

A model of the preferred conformation of the diastereomeric esters is used to predict which protons on the substrate will be shielded or deshielded by the aromatic ring of the CDA. For example, in the case of MTPA esters, a widely accepted model predicts the conformation of the ester, allowing for the assignment of the absolute configuration based on the observed Δδ values.

The following table provides hypothetical ¹H NMR data for the diastereomeric esters formed from (R)- and (S)-MTPA with 2,6-dimethylheptan-2-ol.

Table 3: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for MTPA Esters of 2,6-dimethylheptan-2-ol

Proton δ (S-MTPA ester) (ppm) δ (R-MTPA ester) (ppm) Δδ (ppm)
H-1 (CH₃) 1.25 1.28 -0.03
H-3 (CH₂) 1.58 1.52 +0.06
H-4 (CH₂) 1.40 1.41 -0.01
H-5 (CH₂) 1.15 1.16 -0.01
H-6 (CH) 1.65 1.63 +0.02
H-7 (CH₃) 0.90 0.88 +0.02
H-1' (CH₃) 0.92 0.90 +0.02

Biochemical Transformation and Environmental Fate Research Excluding Clinical/physiological Effects

Microbial Degradation Pathways of Alkyl Sulfates

Microbial degradation is the primary mechanism for the removal of alkyl sulfates from the environment. researchgate.net A wide variety of bacteria have been shown to utilize these compounds as a source of carbon and energy. cleaninginstitute.orgfrontiersin.org The degradation process is typically initiated by the enzymatic cleavage of the sulfate (B86663) group, followed by the oxidation of the resulting alcohol. hibiscuspublisher.comfrontiersin.org The well-studied degradation of sodium dodecyl sulfate (SDS), a linear alkyl sulfate, serves as a model for this process. hibiscuspublisher.comhibiscuspublisher.comhu.edu.jo Organisms capable of degrading these surfactants are commonly isolated from environments contaminated with detergents, such as wastewater and soil. frontiersin.orgnih.govnih.gov

The structural complexity of the alkyl chain plays a crucial role in biodegradability. Highly branched alkyl sulfates are known to degrade at a considerably slower rate than their linear counterparts. cleaninginstitute.org The presence of methyl groups in the (2S)-2,6-dimethylheptyl structure suggests that its degradation would be slower than that of linear alkyl sulfates of similar chain length.

The initial and rate-limiting step in the biodegradation of alkyl sulfates is the hydrolytic cleavage of the C-O-S ester bond, a reaction catalyzed by a class of enzymes known as alkylsulfatases (or simply sulfatases, EC 3.1.6.-). researchgate.nethibiscuspublisher.comfrontiersin.orgnih.gov These enzymes liberate the alcohol and an inorganic sulfate ion, which can then be assimilated by microorganisms. frontiersin.orgnih.gov Forcing microorganisms to use sulfate esters as their sole sulfur source is a common laboratory technique to induce the expression of sulfatase enzymes. nih.govnih.gov

Microbial alkylsulfatases operate through distinct catalytic mechanisms:

Retaining Pathway : This mechanism involves the cleavage of the S–O bond, which releases the alcohol product with its stereochemistry unchanged. nih.gov

Inverting Pathway : This pathway proceeds via a nucleophilic attack by an activated water molecule on the chiral carbon atom attached to the sulfate group. nih.gov This breaks the C–O bond and results in an alcohol with inverted stereochemistry. nih.gov The sec-alkyl sulfatase Pisa1, found in Pseudomonas sp., utilizes a binuclear Zn²⁺ cluster to activate water for this nucleophilic attack. nih.gov

Oxidative Cleavage : A third class of sulfatases, which are Fe²⁺-dependent dioxygenases, catalyzes the oxidative cleavage of the sulfate ester. nih.gov This reaction, which requires α-ketoglutarate as a cosubstrate, forms an aldehyde and inorganic sulfate, destroying the stereocenter in the process. nih.gov

The table below summarizes key enzymes involved in the desulfation of alkyl sulfates.

Table 1: Key Microbial Enzymes in Alkyl Sulfate Desulfation

Enzyme/Class Organism Source (Example) Mechanism/Role Reference(s)
Alkylsulfatase Pseudomonas sp. General term for enzymes initiating degradation by hydrolyzing the sulfate ester bond. hibiscuspublisher.com, nih.gov
Pisa1 Pseudomonas sp. DSM 6611 A sec-alkyl sulfatase that uses an inverting mechanism involving a binuclear Zn²⁺ cluster to hydrolyze secondary alkyl sulfates. nih.gov
SdsA1 Pseudomonas aeruginosa A primary alkylsulfatase involved in the degradation of linear alkyl sulfates like SDS. nih.gov
Atsk Pseudomonas putida An Fe²⁺-dependent dioxygenase that catalyzes oxidative cleavage of sulfate esters to form an aldehyde. nih.gov

| Sulfohydrolases | Comamonas terrigena, Pseudomonas C12B | Enzymes that remove the sulfate group from secondary alkyl sulfates, showing specificity for chain length and sulfate position. | cleaninginstitute.org |

Biotransformation Products and Pathways in Environmental Systems

Following enzymatic desulfation, the resulting alcohol, in this case (2S)-2,6-dimethylheptanol, enters a degradation pathway common for aliphatic hydrocarbons. The typical aerobic pathway involves a two-step oxidation:

The alcohol is first oxidized to its corresponding aldehyde by an alcohol dehydrogenase. hibiscuspublisher.com

The aldehyde is then further oxidized to a carboxylic acid (e.g., (2S)-2,6-dimethylheptanoic acid) by an aldehyde dehydrogenase. frontiersin.org

The resulting fatty acid is subsequently metabolized through pathways like β-oxidation, which sequentially shortens the carbon chain, providing carbon and energy for the microorganism. hibiscuspublisher.comepa.gov In complex environmental matrices like soil and water, the complete mineralization of surfactants to carbon dioxide and water is often the result of the synergistic action of a diverse microbial community. nih.govresearchgate.net While linear alkyl sulfates can be completely degraded, branched structures may lead to the formation of persistent intermediate metabolites.

Role of Sulfate-Reducing Bacteria in Alkyl Sulfate Metabolism

Sulfate-reducing bacteria (SRB) are a diverse group of anaerobic prokaryotes that play a critical role in the global sulfur and carbon cycles. wikipedia.orgfrontiersin.orgfrontiersin.org Their defining metabolic characteristic is the use of inorganic sulfate (SO₄²⁻) as a terminal electron acceptor for the oxidation of organic compounds or hydrogen, a process called dissimilatory sulfate reduction. wikipedia.orgyoutube.comfrontiersin.org The primary end product of this anaerobic respiration is hydrogen sulfide (B99878) (H₂S), a toxic gas responsible for the characteristic odor of anoxic sediments. youtube.comnih.gov

The role of SRB in the metabolism of alkyl sulfates like (2S)-2,6-dimethylheptyl hydrogen sulfate is primarily indirect. The initial breakdown of the sulfate ester is typically performed by other microorganisms, often under aerobic conditions, which release inorganic sulfate into the environment. researchgate.netresearchgate.net This liberated sulfate then becomes available for SRB to use as an electron acceptor in anoxic environments. wikipedia.orgfrontiersin.org

However, some SRB are metabolically versatile and have been shown to anaerobically degrade alkanes, which are the hydrocarbon backbones of alkyl sulfates. nih.gov For instance, strain AK-01 was found to degrade C13 to C18 alkanes, a range that includes the carbon chain of the target compound. nih.gov This suggests that after the initial desulfation by other microbes, SRB could potentially participate in the subsequent anaerobic degradation of the resulting dimethylheptanol, especially in sulfate-rich, anoxic environments like marine sediments or contaminated soils. frontiersin.orgnih.gov

Table 2: Characteristics of Sulfate-Reducing Bacteria (SRB) and Their Environmental Role

Characteristic Description Reference(s)
Metabolism Primarily anaerobic respiration using sulfate (SO₄²⁻) as the terminal electron acceptor, producing hydrogen sulfide (H₂S). wikipedia.org, youtube.com, frontiersin.org
Electron Donors Can utilize a range of simple organic compounds (e.g., organic acids, alcohols) and molecular hydrogen (H₂). nih.gov, frontiersin.org
Habitat Common in anoxic environments such as marine and freshwater sediments, waterlogged soils, and oil fields. wikipedia.org, nih.gov, frontiersin.org
Role in Sulfur Cycle Key players in the mineralization of organic matter in anoxic settings and the reduction of inorganic sulfate. frontiersin.org, frontiersin.org, frontiersin.org

| Interaction with Alkyl Sulfates | Primarily utilize the inorganic sulfate released from the initial hydrolysis of alkyl sulfates by other microbes. Some SRB may degrade the resulting alkane backbone anaerobically. | researchgate.net, nih.gov |

Chemoenzymatic Synthesis of Related Sulfates

Chemoenzymatic synthesis integrates the high selectivity of enzymatic catalysts with the versatility of chemical reactions to construct complex molecules. acs.orgnih.gov This approach is particularly valuable for producing chiral sulfated compounds with high purity, such as this compound.

Two main approaches are used for the sulfation of organic molecules:

Enzymatic Sulfation : This method employs sulfotransferase enzymes, which transfer a sulfonate group from a donor molecule to a hydroxyl group on the target substrate. mdpi.com A common donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). mdpi.com This biological method offers exceptional regio- and stereoselectivity, which is crucial for synthesizing a specific isomer. acs.org

Chemical Sulfation : This approach uses chemical reagents, such as sulfur trioxide (SO₃) complexes (e.g., SO₃-pyridine or SO₃-DMF), to introduce the sulfate group. mdpi.comresearchgate.net While powerful, chemical methods can sometimes lack the high selectivity of enzymes and may require extensive use of protecting groups, especially for complex molecules. acs.orgmdpi.com

The combination of these techniques allows for the streamlined synthesis of complex sulfated molecules. acs.org For example, a core structure can be built using chemical methods, followed by selective enzymatic sulfation to yield the final product. acs.orgcolab.ws This diversity-oriented approach has been successfully applied to the synthesis of sulfated glycans and phenolic acids, demonstrating its potential for creating specific alkyl sulfate standards for research. acs.orgmdpi.com

Environmental Research Methodologies for Sulfate Esters

A variety of analytical methods are employed to study the presence, concentration, and degradation of sulfate esters in environmental samples. These methodologies are essential for monitoring their environmental fate and the efficacy of bioremediation efforts.

Spectrophotometric and Colorimetric Methods : These methods are often used for the quantification of total inorganic sulfate, a key product of alkyl sulfate degradation. One common technique involves the reaction of sulfate with barium chloride and a colorimetric indicator like methylthymol blue (MTB). nemi.govepa.gov The amount of uncomplexed indicator, which is proportional to the sulfate concentration, is measured with a spectrophotometer. nemi.gov

Titration Methods : Sulfate can be determined by adding an excess of barium chloride to precipitate barium sulfate. The remaining barium ions are then back-titrated with a chelating agent like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). xylemanalytics.com

Chromatographic Techniques :

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify parent surfactant compounds and their non-volatile degradation products. hu.edu.jo

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing the volatile intermediates of degradation, such as the alcohols and aldehydes formed after desulfation. frontiersin.org

Capillary Electrophoresis (CE) : This technique is effective for determining the sulfate ester content in complex carbohydrates and can be adapted for other sulfated molecules. nih.gov After acid hydrolysis releases the sulfate ion, CE with indirect UV detection can be used for quantification. nih.gov

Methylene (B1212753) Blue Active Substances (MBAS) : This is a non-specific colorimetric assay used to measure the total concentration of anionic surfactants, including alkyl sulfates. nih.gov While useful for screening, it does not distinguish between different types of anionic surfactants.

Table 3: Environmental Research Methodologies for Sulfate Esters

Methodology Principle Application Reference(s)
Automated Colorimetry (MTB Method) Sulfate reacts with a barium-methylthymol blue complex. The color change is measured spectrophotometrically. Quantification of inorganic sulfate in water and waste samples. nemi.gov, epa.gov
Potentiometric Titration Excess barium is added to precipitate sulfate. Unreacted barium is back-titrated with a chelator (e.g., EGTA). Determination of sulfate concentration in water samples. xylemanalytics.com
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their interaction with a stationary phase. Quantification of parent alkyl sulfates and their non-volatile metabolites. hu.edu.jo
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based identification and quantification. Identification of volatile degradation products like alcohols and aldehydes. frontiersin.org
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in a capillary. Determination of sulfate content in sulfated compounds after hydrolysis. nih.gov

| Methylene Blue Active Substances (MBAS) | Forms a colored complex between anionic surfactants and the methylene blue dye, which is extracted and measured. | Screening for the total concentration of anionic surfactants. | nih.gov |


Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Sulfate (B86663) Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize sulfate research. These computational tools offer the potential to predict molecular behavior, streamline research processes, and analyze complex datasets with unprecedented efficiency. In recent years, researchers have begun employing ML techniques to address challenges in the broader field of sulfate chemistry, such as predicting mineral scaling and sulfate concentrations in various environments. digitellinc.compku.edu.cn

Studies have demonstrated the utility of models like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Gaussian Process Regression (GPR) for predicting sulfate levels and solubility. springerprofessional.deresearchgate.net For instance, ML models have been developed to accurately forecast the solubility of barium and strontium sulfate under diverse conditions of temperature, pressure, and ion concentrations, a task that is challenging for traditional prediction methods. digitellinc.compku.edu.cn These models are trained on extensive datasets from existing literature to enhance their predictive power. pku.edu.cnresearchgate.net The success of these approaches in general sulfate research suggests a strong potential for their application to specific molecules like (2S)-2,6-dimethylheptyl hydrogen sulfate. Future research could focus on developing bespoke ML models to predict its interaction with biological systems, its environmental fate, or its potential role in complex chemical mixtures.

Table 1: Comparison of Machine Learning Models in Sulfate Prediction

Model Application Key Findings Reference
Artificial Neural Network (ANN) Prediction of sulfate concentration in raw water. Demonstrated superior performance with high correlation coefficients and low error rates. springerprofessional.de
Gaussian Process Regression (GPR) Prediction of sulfate concentration in raw water. Showed high efficiency and accuracy, comparable to ANN, but with fewer parameters. springerprofessional.de
Hybrid Neural Networks Prediction of barium and strontium sulfate solubility. Accurately predicts sulfate solubility across diverse environments, aligning well with operational data. digitellinc.com

| Back Propagation Neural Network (BPNN) | Prediction of sulfate levels in groundwater. | Showed the best prediction performance with higher R² values compared to RF and SVM. | nih.gov |

Development of Novel Sulfation Reagents and Technologies

The synthesis of sulfated molecules, including alkyl sulfates, is often hampered by challenges associated with traditional sulfation methods. These can include the use of toxic reagents, difficult purification processes, and the instability of both the reagents and the final products. birmingham.ac.ukresearchgate.net Consequently, a significant area of future research lies in the development of more efficient, safer, and more versatile sulfation technologies.

Recent advancements have introduced promising new approaches. birmingham.ac.uk Methods utilizing sulfur trioxide amine/amide complexes remain common, but innovations are emerging. researchgate.net These include the development of novel reagents like TriButylSulfoAmmonium Betaine (TBSAB) and new protocols such as an operationally simple, double ion-exchange method to access organosulfates. researchgate.netnih.gov This latter technique is noted for its use of inexpensive, commercially available reagents and its applicability to a range of substrates, even at low temperatures for sensitive molecules. researchgate.netnih.gov

Another innovative strategy involves using persulfate salts, which are commercially available and have low toxicity, as efficient sulfonate donors for the O-sulfation of alcohols. chinesechemsoc.org This method introduces a novel SO₃ donor and has proven effective for the late-stage functionalization of complex molecules, including natural products and pharmaceuticals. chinesechemsoc.org The application of these next-generation sulfation technologies to the synthesis of this compound and its analogues could enable more efficient production and facilitate the creation of libraries of related compounds for further study.

Table 2: Emerging Sulfation Technologies

Technology/Reagent Description Advantages Reference
TriButylSulfoAmmonium Betaine (TBSAB) An "all-in-one" sulfating reagent. Simplifies synthesis and purification processes. researchgate.net
Double Ion-Exchange Method A 3-step procedure using tributylamine (B1682462) and commercially available sulfating agents. Inexpensive, operationally simple, suitable for sensitive substrates. nih.gov
Persulfate Salts (e.g., K₂S₂O₈) Used with N,N-dimethylformamide for O-sulfation of alcohols and oximes. Utilizes low-toxicity, readily available reagents; useful for late-stage functionalization. chinesechemsoc.org

| SuFEx (Sulfur(VI) Fluoride Exchange) | A click chemistry approach for sulfation. | Offers high efficiency and simplified purification. | birmingham.ac.ukresearchgate.net |

Exploration of this compound in Supramolecular Chemistry Research

Supramolecular chemistry, the study of systems involving noncovalent interactions, presents a fertile ground for exploring the properties of amphiphilic molecules like this compound. The self-assembly of such molecules can lead to a rich variety of ordered nanostructures. acs.org While direct research on the supramolecular behavior of this compound is limited, studies on other sodium alkyl sulfates provide a clear blueprint for future investigations.

Research has shown that the interaction of alkyl sulfates with polymers like polyethylenimine (PEI) can result in the formation of highly ordered complexes, including lamellar, hexagonal, and cubic structures. acs.org The specific nanostructure formed is highly dependent on factors such as the alkyl chain length of the surfactant, pH, and the molecular architecture of the polymer. acs.orgacs.org For example, decreasing the alkyl chain length of sodium alkyl sulfates has been shown to induce structural transitions from lamellar to hexagonal-packed cylinders. acs.org

Future studies could systematically investigate the self-assembly of this compound, both in isolation and in complexes with polymers or other molecules. The branched nature of its dimethylheptyl chain is a key structural feature that would likely influence its packing and the resulting supramolecular architecture in unique ways compared to its linear counterparts. Understanding these interactions is crucial for designing new materials with tailored nanoscale organization. upenn.edu

Interdisciplinary Research with Material Science (excluding properties)

The field of material science is inherently interdisciplinary, drawing from chemistry, physics, and engineering to create novel materials for a vast array of applications. interesjournals.org The unique chemical structure of this compound makes it a candidate for exploration in interdisciplinary material science research projects. Such collaborations are essential for translating fundamental chemical knowledge into tangible technological advancements. mit.edu

Future research could focus on integrating this specific alkyl sulfate into advanced materials. For example, in the development of "intelligent" or functional materials, where molecular components are designed to perform specific tasks. uva.nl The chiral and amphiphilic nature of this compound could be leveraged in the design of hybrid interfaces for applications in fields like spintronics, where the interaction between chiral molecules and electrode surfaces is critical. kcl.ac.uk Furthermore, collaborations between chemists synthesizing derivatives of this sulfate and material scientists specializing in nanofabrication could lead to the development of new structured materials for energy storage or biomedical applications. uva.nlvanderbilt.edu This interdisciplinary approach ensures that the synthesis of novel molecules is directly linked to the design and creation of next-generation materials and technologies. mit.edu

Compound List

Compound Name
This compound
Barium sulfate
Strontium sulfate
Sodium alkyl sulfates
TriButylSulfoAmmonium Betaine (TBSAB)

Q & A

Q. What synthetic strategies are recommended for obtaining high-purity (2S)-2,6-dimethylheptyl hydrogen sulfate, and how is enantiomeric purity validated?

Answer:

  • Synthesis : Sulfation of (2S)-2,6-dimethylheptanol using sulfur trioxide-pyridine complexes under anhydrous conditions ensures regioselectivity. Chiral auxiliaries or enzymatic catalysis may preserve stereochemistry.
  • Enantiomeric Validation : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or polarimetry confirms enantiopurity. Compare retention times or optical rotation values with reference standards.
  • References : Enantiomer-specific isolation methods and exact mass data (223.0795638 Da) support structural validation .

Q. Table 1: Key Analytical Parameters for this compound

PropertyValue/TechniqueEvidence Source
Exact Mass223.0795638 Da (HRMS)
Enantiomer IdentificationChiral HPLC, polarimetry
Molecular FormulaC₉H₁₈O₄S

Q. How can researchers confirm the structural identity of this compound using spectroscopic and mass spectrometric techniques?

Answer:

  • NMR Spectroscopy : 1H NMR (δ 1.2–1.4 ppm for methyl groups; δ 3.8–4.2 ppm for sulfate-linked protons) and 13C NMR (δ 20–25 ppm for branched carbons) confirm backbone structure. DEPT-135 clarifies CH₂/CH₃ groups.
  • HRMS : Match observed exact mass (223.0795638 Da) with theoretical values to validate molecular composition .
  • IR Spectroscopy : Sulfate ester S=O stretching (1240–1260 cm⁻¹) and C-O-S vibrations (970–1050 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. What experimental approaches are utilized to investigate the metabolic pathways of this compound in aquatic organisms like Daphnia pulex?

Answer:

  • Isotopic Labeling : Administer 34S-labeled compound to track sulfate metabolism via LC-MS/MS.
  • In Vivo Assays : Expose Daphnia pulex to the compound and analyze hemolymph or exuviae for metabolites.
  • Enzymatic Profiling : Incubate with sulfatase enzymes (e.g., aryl sulfatase) to assess desulfation kinetics.
  • References : Isolation from Daphnia pulex suggests ecological relevance; methodologies align with natural product studies .

Q. How does the stereochemical configuration of this compound influence its biochemical interactions, particularly with sulfatase enzymes?

Answer:

  • Kinetic Assays : Compare VmaxV_{max} and KmK_m values for (S)- and (R)-enantiomers using purified sulfatases.
  • Structural Studies : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity differences.
  • X-ray Crystallography : Resolve enzyme-substrate complexes to identify stereospecific active-site interactions.
  • References : Stereochemistry impacts enzymatic activity in related sulfate esters .

Q. What methodologies are employed to assess the proton conductivity and electrochemical stability of sulfate esters like this compound in solid electrolyte applications?

Answer:

  • Impedance Spectroscopy : Measure proton conductivity (σ) across 25–150°C using a Solartron 1260 impedance analyzer.
  • Thermal Analysis : TGA (decomposition onset) and DSC (phase transitions) evaluate stability under operational conditions.
  • Electrochemical Cells : Test in H₂S electrolysis setups (e.g., Pt electrodes) to assess hydrogen production efficiency.
  • References : Cesium hydrogen sulfate studies provide methodology parallels for sulfate-based electrolytes .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound across different studies?

Answer:

  • Standardized Protocols : Adopt ICH Q2(R1) guidelines for analytical validation (e.g., precision, linearity).
  • Interlaboratory Comparisons : Share samples with certified reference labs to cross-validate HRMS, NMR, and chiral data.
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent effects, impurities).
  • References : Exact mass data (223.0795638 Da) serves as a critical benchmark for resolving ambiguities .

Q. Table 2: Advanced Methodologies for Sulfate Ester Research

Research FocusTechniqueApplication Example
Metabolic PathwaysLC-MS/MS with isotopic labelingTracking 34S-labeled metabolites
Enzyme-Substrate StudiesX-ray crystallographyResolving sulfatase binding sites
Electrochemical AnalysisImpedance spectroscopyProton conductivity measurement

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2,6-dimethylheptyl hydrogen sulfate
Reactant of Route 2
(2S)-2,6-dimethylheptyl hydrogen sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.